molecular formula C11H7ClO2 B051295 2-Chloromethyl-1,4-naphthoquinone CAS No. 43027-41-4

2-Chloromethyl-1,4-naphthoquinone

Cat. No. B051295
CAS RN: 43027-41-4
M. Wt: 206.62 g/mol
InChI Key: WMWNDBUOCWAJAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloromethyl-1,4-naphthoquinone involves photochemical 2+2 cycloaddition reactions with alkenes. This process results in the formation of 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones through the elimination of hydrogen chloride from the adducts, offering a general synthetic method for these compounds (Naito, Makita, & Kaneko, 1984).

Molecular Structure Analysis

Spectral investigations, including optical absorption, fluorescence emission, and surface-enhanced Raman scattering (SERS) techniques, have been conducted on 2-Chloromethyl-1,4-naphthoquinone. These studies reveal solvent effects and the molecular orientation on surfaces, offering insights into its molecular structure and interactions in various environments (Umadevi, Vanelle, Terme, & Ramakrishnan, 2003).

Chemical Reactions and Properties

2-Chloromethyl-1,4-naphthoquinone participates in various chemoselective reactions, leading to the synthesis of novel compounds. Its reactivity with alkoxides, primary amines, and phenols under specific conditions yields distinct compounds, demonstrating its versatility in organic synthesis (Sarhan, El-Dean, & Abdel-Monem, 1998).

Physical Properties Analysis

The physical properties of 2-Chloromethyl-1,4-naphthoquinone, such as its optical absorption, fluorescence emission, and solvent interactions, have been thoroughly investigated. These studies provide valuable data on its behavior in different states and under various conditions, aiding in the understanding of its physical characteristics (Umadevi et al., 2003).

Chemical Properties Analysis

The chemical properties of 2-Chloromethyl-1,4-naphthoquinone, including its reactivity and interactions with other molecules, have been explored through its involvement in the synthesis of diverse compounds. These studies highlight its chemical versatility and potential as a building block in organic chemistry (Sarhan et al., 1998).

Scientific Research Applications

  • Spectroscopic Applications :

    • Solvent effects on derivatives of 2-Chloromethyl-1,4-naphthoquinone were investigated using optical absorption and fluorescence emission techniques. These studies are crucial for understanding the interaction of these compounds with solvents and their potential applications in spectroscopy (Umadevi et al., 2003).
  • Catalytic and Electrochemical Properties :

    • Derivatives of 2-Chloromethyl-1,4-naphthoquinone were synthesized and used as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide, demonstrating their potential in chemical synthesis and renewable energy applications (Calabrese et al., 1983).
  • Biomedical Research :

    • Various derivatives of 2-Chloromethyl-1,4-naphthoquinone were designed and synthesized as potential bioreductive alkylating agents, showing strong antitumor activity against Sarcoma 180 ascites cells in mice. This indicates their potential use in cancer treatment (Lin et al., 1975).
    • The inhibition of rat liver mitochondrial electron transport and energy transfer by bioreductive naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone derivatives, suggests their potential therapeutic applications in targeting mitochondrial functions in cancer cells (Biagini Re et al., 1981).
  • Antimicrobial Properties :

    • Studies on the antibacterial and antifungal properties of 1,4-naphthoquinones, including 2-chloro-3,2′-chloro-ethyl-1,4-naphthoquinone, reveal their potential as antimicrobial agents (Ambrogi et al., 1970).

Future Directions

Future research directions for 2-Chloromethyl-1,4-naphthoquinone and similar compounds include further studies on their biosynthesis, trafficking, and resistance strategies . These compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2-(chloromethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNDBUOCWAJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195642
Record name 2-Chloromethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-1,4-naphthoquinone

CAS RN

43027-41-4
Record name 2-Chloromethyl-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Giulivi, E Cadenas - Biochemical Journal, 1994 - portlandpress.com
The one- and two-electron enzymic reduction of the bioreductive alkylating agents 2-methylmethoxynaphthoquinone (quinone I) and 2-chloromethylnaphthoquinone (quinone II) was …
Number of citations: 50 portlandpress.com
AJ Lin, RS Pardini, LA Cosby, BJ Lillis… - Journal of medicinal …, 1973 - ACS Publications
A number of naphthoquinone derivatives with side chains potentially capable ofalkylation after reduction were prepared as a new series of potential bioreductive alkylating agents. …
Number of citations: 126 pubs.acs.org
BZ Ahn, DE Sok - Current Pharmaceutical Design, 1996 - books.google.com
Interaction of antitumor drugs with cellular targets involves various types of chemical binding, of which covalent binding is one of important strategies in designing effective anticancer …
Number of citations: 92 books.google.com
PK Singh, RN Khanna - Synthetic communications, 1993 - Taylor & Francis
4-Benzoquinone or 1,4-naphthoquinone and their derivatives have been halogenated selectively at quinonoid positions with copper(II) halide adsorbed on neutral alumina followed by …
Number of citations: 12 www.tandfonline.com
JT Loper - 1986 - search.proquest.com
Certain bis alkylating agents not requiring bioreductive activation are known to be more effective than their mono alkylating counterparts. Witiak and co-workers have reported the …
Number of citations: 3 search.proquest.com
A Dyrda - 2009 - hal.sorbonne-universite.fr
Erythrocytes are one of the cellular models frequently used to decipher the physiology of membrane transport. However, if pumps, antiporters and cotransporters are now well defined, …
Number of citations: 5 hal.sorbonne-universite.fr
A Dyrda - 2009 - hal.sorbonne-universite.fr
Erythrocytes are one of the most frequently cellular models used so far to decipher the physiology of membrane transport. However, if pumps, antiporters and cotransporters are now …
Number of citations: 3 hal.sorbonne-universite.fr

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